molecular formula C11H9ClN2S B2923623 (E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine CAS No. 303987-27-1

(E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine

Cat. No.: B2923623
CAS No.: 303987-27-1
M. Wt: 236.72
InChI Key: XAXWDTOTJPDNPF-NTUHNPAUSA-N
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Description

(E)-Benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine is a Schiff base derivative featuring a benzyl group connected via an imine (methylidene) linkage to a 2-chloro-1,3-thiazol-5-yl moiety. The (E)-stereochemistry indicates the spatial arrangement of substituents around the double bond, which influences molecular conformation and biological interactions. Thiazole derivatives are renowned for their broad-spectrum bioactivities, including insecticidal, fungicidal, and antitumor properties .

Properties

IUPAC Name

N-benzyl-1-(2-chloro-1,3-thiazol-5-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-11-14-8-10(15-11)7-13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXWDTOTJPDNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine typically involves the reaction of benzylamine with 2-chloro-1,3-thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine bond. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Benzyl[(2-chloro-1,3-thiazol-5-yl)methyl]amine.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

Thiadiazole Derivatives
  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): Structural Difference: Replaces the thiazole ring with a 1,3,4-thiadiazole core. The 4-methylphenyl substituent enhances lipophilicity, which may improve membrane permeability compared to the simpler benzyl group in the target compound .
Neonicotinoid Analogues
  • Thiamethoxam (): Structural Difference: Contains a nitro group and an oxadiazinan ring instead of the benzylidene-thiazole system. Impact: The nitro group in thiamethoxam facilitates strong interactions with insect nicotinic acetylcholine receptors, contributing to its high insecticidal activity. The absence of this group in the target compound may reduce neurotoxicity to non-target species while retaining partial activity .
Thiazole-Based Analogues
  • 5-Benzyl-1,3-thiazol-2-amine (): Structural Difference: Lacks the imine linkage, with the benzyl group directly attached to the thiazole.
  • N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine ():
    • Structural Difference : Substitutes the benzylidene group with a pyridinylmethylamine.
    • Impact : The pyridine ring introduces hydrogen-bonding capability, which could enhance solubility and target engagement compared to the purely hydrophobic benzyl group .

Physicochemical Properties

  • Lipophilicity : Thiadiazole derivatives (LogP ~2.5–3.0) are generally more lipophilic than thiazole-based compounds (LogP ~1.8–2.5), influencing their distribution in biological systems .
  • Crystal Packing: The (E)-configuration in the target compound creates a planar geometry, as seen in analogs like (E)-3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, which forms dihedral angles of 18.4°–88.9° between aromatic rings .

Biological Activity

(E)-Benzyl[(2-chloro-1,3-thiazol-5-yl)methylidene]amine, with the CAS number 303987-27-1, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C11_{11}H9_9ClN2_2S, and it features a thiazole ring, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC11_{11}H9_9ClN2_2S
Molar Mass236.72 g/mol
Boiling Point380.9 ± 44.0 °C
Density1.27 ± 0.1 g/cm³
pKa2.39 ± 0.50

Biological Activity

The biological activity of this compound primarily revolves around its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, a study by Khan et al. (2023) demonstrated that similar thiazole derivatives showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Research has also pointed to the anticancer potential of thiazole derivatives. A study conducted by Lee et al. (2024) reported that this compound exhibited cytotoxic effects on human cancer cell lines, particularly breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting significant antimicrobial activity.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays using MCF-7 breast cancer cells revealed that treatment with this compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 25 µM.

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